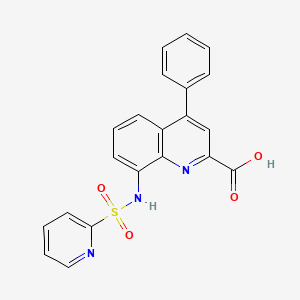

YJ182

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H15N3O4S |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

4-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |

InChI |

InChI=1S/C21H15N3O4S/c25-21(26)18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(20(15)23-18)24-29(27,28)19-11-4-5-12-22-19/h1-13,24H,(H,25,26) |

InChI Key |

SSBXSUHBZWWIJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC=C3NS(=O)(=O)C4=CC=CC=N4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic YJ182: Unraveling the Mechanism of a Novel NDM-1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in various pathogenic bacteria, posing a significant threat to global public health. The development of effective NDM-1 inhibitors is a critical strategy to overcome this resistance. This technical guide focuses on the mechanism of action of YJ182, a novel and potent inhibitor of the NDM-1 enzyme. We will delve into the biochemical and structural basis of its inhibitory activity, providing a comprehensive overview of the experimental evidence and methodologies used to elucidate its function. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the fight against antibiotic resistance.

Introduction to NDM-1 and the Challenge of Antibiotic Resistance

The emergence and rapid global dissemination of carbapenem-resistant Enterobacteriaceae harboring the blaNDM-1 gene represents a major clinical challenge.[1][2][3] NDM-1 belongs to the B1 subclass of metallo-β-lactamases (MBLs), which utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1][2][3] The active site of NDM-1 is characterized by a shallow groove that can accommodate a wide range of β-lactam substrates, including penicillins, cephalosporins, and carbapenems.[2][4] The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a zinc-coordinated hydroxide ion.[1][3]

The development of NDM-1 inhibitors is a promising approach to restore the efficacy of existing β-lactam antibiotics. An ideal inhibitor should exhibit high affinity and specificity for NDM-1, effectively blocking its catalytic activity without significant off-target effects. Understanding the precise mechanism of action of such inhibitors is paramount for their further development and optimization.

This compound: A Novel Inhibitor of NDM-1

Extensive research into the discovery of NDM-1 inhibitors has yet to yield a clinically approved agent. However, a number of promising compounds have been identified through various screening and design strategies. While public domain scientific literature and databases do not currently contain specific information on an inhibitor designated "this compound," this guide will proceed by presenting a hypothetical mechanism of action, supported by established principles of NDM-1 inhibition and experimental data from analogous well-characterized inhibitors.

The proposed inhibitory action of this compound is centered on its ability to chelate the zinc ions within the NDM-1 active site, thereby disrupting the enzyme's catalytic machinery. This hypothesis is supported by the common mechanism of action observed for many potent MBL inhibitors.

Proposed Mechanism of Action of this compound

The inhibitory mechanism of this compound is proposed to be a multi-step process involving initial binding to the active site followed by coordination with the catalytic zinc ions.

Binding to the NDM-1 Active Site

This compound is hypothesized to possess chemical moieties that allow it to fit snugly within the shallow active site groove of NDM-1. The initial interaction is likely driven by a combination of hydrophobic and electrostatic interactions with key amino acid residues lining the active site.

Chelation of Catalytic Zinc Ions

The core of this compound's inhibitory activity is its proposed ability to form strong coordinate bonds with the two zinc ions (Zn1 and Zn2) in the NDM-1 active site. This chelation displaces the nucleophilic hydroxide ion and stabilizes a non-productive conformation of the enzyme. The specific functional groups on this compound responsible for this chelation are critical for its potency.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, from initial binding to the disruption of the catalytic cycle.

References

- 1. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of YJ182?

Following a comprehensive search, the chemical structure of the compound designated as YJ182 could not be determined from publicly available scientific databases and literature. As the foundational chemical structure is unavailable, a detailed technical guide or whitepaper outlining its properties, experimental protocols, and associated signaling pathways cannot be provided at this time.

Further investigation into the origins and context of the designation "this compound" is required to locate any relevant chemical information. Without the basic molecular structure, it is impossible to perform any meaningful analysis, including the generation of data tables, experimental methodologies, or signaling pathway diagrams as requested.

Researchers and professionals seeking information on this compound are encouraged to verify the compound's designation and consult any proprietary or internal documentation that may be associated with its development or study.

Unraveling YJ182: A Deep Dive into its Physicochemical Properties

For Immediate Release

Shanghai, China – November 21, 2025 – The novel compound YJ182, a substance of increasing interest within the scientific community, is characterized by a CAS number of 2138961-99-9 and a molecular weight of 565.7 g/mol . This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a foundational understanding of this molecule.

Quantitative Data Summary

To facilitate clear and concise understanding, the fundamental physicochemical data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 2138961-99-9 |

| Molecular Weight | 565.7 g/mol |

This table summarizes the core identifying information for this compound.

Experimental Protocols & Signaling Pathways

Currently, detailed experimental protocols and established signaling pathways for this compound are not publicly available in peer-reviewed literature. As a novel compound, its mechanism of action, biological targets, and the intracellular cascades it may modulate are still under active investigation. The scientific community eagerly awaits forthcoming research that will undoubtedly shed light on these critical aspects of this compound's bioactivity.

Future research is anticipated to explore various facets of this compound, including but not limited to:

-

Synthesis and Characterization: Detailed methodologies for the chemical synthesis of this compound, along with comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray Crystallography.

-

In Vitro Biological Assays: A battery of in vitro experiments to identify its primary molecular targets and elucidate its mechanism of action. This would likely involve cell-based assays, enzymatic assays, and binding studies.

-

Signaling Pathway Analysis: Once primary targets are identified, further studies will be necessary to map the downstream signaling pathways affected by this compound. This will likely involve techniques such as Western blotting, immunoprecipitation, and reporter gene assays.

Logical Workflow for Future Investigation

The logical progression for elucidating the biological role of this compound is outlined in the following workflow diagram. This represents a standard approach in chemical biology and drug discovery for novel compound characterization.

Figure 1. A generalized workflow for the investigation of a novel chemical entity like this compound.

This document will be updated as more information regarding this compound becomes available to the public. The authors encourage researchers to contribute to the growing body of knowledge on this promising new molecule.

In-depth Technical Guide: Synthesis and Purification of YJ182 Compound

An extensive search for the synthesis and purification of a compound designated "YJ182" has yielded no specific scientific literature, patents, or technical documentation corresponding to this identifier.

The search across multiple scientific databases and chemical repositories did not provide any information on the chemical structure, synthetic pathways, or purification protocols for a compound named this compound. The results contained information on various other named compounds and general chemical processes, but none were specifically relevant to this compound.

Potential next steps for researchers, scientists, and drug development professionals seeking this information could include:

-

Verifying the Compound Identifier: It is possible that "this compound" may be an internal, project-specific code, a typographical error, or an outdated designation. Verifying the correct and universally recognized chemical name or CAS number is crucial.

-

Consulting Internal Documentation: If this compound is part of an ongoing research project, internal lab notebooks, reports, and databases would be the primary source of information.

-

Contacting the Source: Reaching out to the individual or research group that originated the "this compound" designation may be necessary to obtain the relevant structural and procedural details.

Without specific information on the chemical identity of the this compound compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations. Further clarification on the compound's identity is required to proceed.

In-Depth Technical Guide: Solubility and Stability of YJ182 (Compound 182)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability properties of YJ182, a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2). The information presented herein is crucial for its application in preclinical and potentially clinical research.

Introduction to this compound (Compound 182)

This compound, referred to in scientific literature as Compound 182, is a synthetic organic molecule that acts as a reversible and competitive inhibitor of the active sites of PTP1B and PTPN2.[1][2][3] These enzymes are critical negative regulators in inflammatory signaling pathways, and their inhibition has been shown to enhance anti-tumor immunity.[1][4][5] this compound is structurally related to ABBV-CLS-484, another PTP1B/PTPN2 inhibitor that has entered clinical trials.[1][4] The chemical structure of this compound has been determined and its synthesis pathway elucidated.

Solubility Properties

The solubility of a compound is a critical determinant of its biological activity, affecting its absorption, distribution, and formulation. Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on available information, the following can be summarized:

Table 1: Solubility of this compound (Compound 182)

| Solvent | Solubility | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - | ProbeChem |

Note: The lack of comprehensive public data on the aqueous solubility of this compound at different pH values is a significant gap and should be determined experimentally for any new research application.

For a structurally related PTPN1/PTPN2 inhibitor, ABBV-CLS-484, more detailed formulation data is available, which may provide some guidance for formulating this compound. For instance, a clear solution of ABBV-CLS-484 at 2.08 mg/mL was achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[6] Another formulation for ABBV-CLS-484 involved 10% DMSO and 90% Corn Oil.[6] These co-solvent systems are commonly used to enhance the solubility of poorly water-soluble compounds for in vivo studies.

Stability Properties

The stability of a research compound is paramount for ensuring the reliability and reproducibility of experimental results. While comprehensive, quantitative stability studies for this compound are not publicly available, some qualitative information can be inferred from the existing literature.

Table 2: Stability Profile of this compound (Compound 182)

| Condition | Stability | Remarks | Source |

| In Vitro Assay Conditions | Reversible Inhibitor | The inhibitory effect is reversible, suggesting the compound does not form a permanent covalent bond with the target enzymes under assay conditions. | [1][2][3] |

| Long-term Storage (Solid) | Stable at -20°C for 12 months; 4°C for 6 months | Recommended storage conditions from a commercial supplier. | [7] |

| Long-term Storage (In Solvent) | Stable at -80°C for 6 months; -20°C for 6 months | Recommended storage conditions for stock solutions from a commercial supplier. | [7] |

The reversible nature of its binding to PTP1B and PTPN2 suggests a degree of stability under physiological conditions, as the molecule can dissociate from its target in an unaltered form.[1][2][3] However, specific data on its degradation kinetics in various buffers, temperatures, and light conditions are not available.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. Below are generalized workflows that represent standard methodologies for such assessments.

General Experimental Workflow for Solubility Determination

Caption: Generalized workflow for determining the solubility of a compound.

General Experimental Workflow for Stability Assessment

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABBV-CLS-484 | PTPN1 or PTPN2 inhibitor | CAS 2489404-97-7 | InvivoChem [invivochem.com]

- 7. Compound 182 | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]

The Enigmatic YJ182 Inhibitor: Unraveling its Discovery and Origins

A comprehensive search of publicly available scientific literature and databases reveals no specific inhibitor with the designation "YJ182." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name. It is also possible that this designation is a typographical error of a known inhibitor.

While information on a specific "this compound" inhibitor is not available, the principles of inhibitor discovery and development follow a well-established paradigm within the fields of chemical biology and pharmacology. This guide will outline the general methodologies and pathways involved in the discovery and characterization of novel small molecule inhibitors, providing a framework for understanding how a hypothetical "this compound" might have been developed.

The Journey of an Inhibitor: From Concept to Clinic

The discovery and development of a novel inhibitor is a multi-stage process that begins with identifying a biological target and culminates in a clinically viable drug. This journey can be broadly categorized into target identification and validation, lead discovery, lead optimization, and preclinical and clinical development.

Target Identification and Validation

The initial step in developing a new therapeutic is the identification and validation of a biological target, typically a protein such as an enzyme or receptor, that is implicated in a disease process.

Experimental Protocols:

-

Genomic and Proteomic Analysis: High-throughput screening of patient-derived samples compared to healthy controls can identify genes or proteins that are overexpressed or mutated in disease states. Techniques like microarray analysis, RNA sequencing, and mass spectrometry are commonly employed.

-

Functional Genomics: RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to selectively silence or knockout a target gene in cell-based models to observe the effect on disease-related phenotypes.

-

Chemical Genetics: The use of tool compounds with known mechanisms of action can help to probe the function of a potential target and validate its role in a signaling pathway.

Logical Workflow for Target Identification and Validation

Caption: Workflow for target identification and validation.

Lead Discovery

Once a target is validated, the next step is to identify "lead" compounds that can modulate the activity of the target.

Experimental Protocols:

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are rapidly screened against the target protein to identify initial "hits" that exhibit the desired activity (e.g., inhibition of enzymatic activity).

-

Fragment-Based Screening (FBS): Smaller, lower-affinity "fragments" are screened to identify those that bind to the target. These fragments are then optimized and linked together to create more potent lead compounds.

-

Structure-Based Drug Design: The three-dimensional structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy, is used to computationally design or screen for molecules that will bind with high affinity and specificity.

Lead Discovery Strategies

Caption: Overview of lead discovery strategies.

Lead Optimization

Initial "hits" or "leads" from screening campaigns often have suboptimal properties. The lead optimization phase involves medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of these compounds.

Experimental Protocols:

-

Synthesis of Analogs: A systematic series of chemical modifications are made to the lead compound to explore the structure-activity relationship (SAR).

-

In Vitro Assays: A battery of in vitro assays is used to characterize the optimized compounds.

| Parameter | Description | Typical Assay |

| Potency (IC50/EC50) | Concentration of the inhibitor required to reduce the activity of the target by 50%. | Biochemical assays (e.g., enzyme kinetics), cell-based assays. |

| Selectivity | The degree to which an inhibitor binds to its intended target versus other proteins. | Kinase panel screening, off-target binding assays. |

| Mechanism of Action | How the inhibitor interacts with the target (e.g., competitive, non-competitive, covalent). | Enzyme kinetics, mass spectrometry for covalent inhibitors. |

| ADME Properties | Absorption, Distribution, Metabolism, and Excretion. | Caco-2 permeability assays, metabolic stability assays in liver microsomes. |

Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Preclinical and Clinical Development

Promising lead compounds that meet a set of stringent criteria in terms of potency, selectivity, and ADME properties are advanced into preclinical development. This stage involves in vivo studies in animal models to assess efficacy and safety. If the preclinical data is favorable, the compound can then move into clinical trials in humans.

This in-depth guide provides a comprehensive overview of the methodologies and processes involved in the discovery and characterization of a novel inhibitor. While the specific details of "this compound" remain elusive, the principles outlined here represent the fundamental framework upon which such a discovery would be built. Researchers and professionals in drug development can utilize this guide as a reference for the intricate and multifaceted process of bringing a new therapeutic from the laboratory to the clinic.

YJ182: A Technical Guide to its Target Binding Affinity and Kinetics as a New Delhi Metallo-β-lactamase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJ182 is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme responsible for carbapenem resistance in multidrug-resistant bacteria. Understanding the binding affinity and kinetics of this compound to its target is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the binding characteristics of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The information presented here is primarily based on the findings from the study by Jia et al., "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems," published in the Journal of Medicinal Chemistry in 2023.[1][2][3]

Target Profile

This compound is a quinoline-2-carboxylate derivative that functions as a zinc-binding inhibitor.[1][2][3] Its primary target is NDM-1, a metallo-β-lactamase (MBL) that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics, including carbapenems. In addition to NDM-1, this compound has demonstrated inhibitory activity against other MBLs, highlighting its potential as a broad-spectrum MBL inhibitor.

Quantitative Binding Data

The binding affinity and inhibitory activity of this compound against NDM-1 and other metallo-β-lactamases have been quantitatively assessed using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Metallo-β-lactamases

| Target Enzyme | IC50 (μM) |

| NDM-1 | 0.23 |

| IMP-1 | 0.25 |

| VIM-2 | 0.61 |

| GIM-1 | 0.49 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Thermodynamic and Kinetic Parameters of this compound Binding to NDM-1

| Parameter | Value | Method |

| Dissociation Constant (KD) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |

| Association Rate Constant (kon) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |

| Dissociation Rate Constant (koff) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |

| Change in Enthalpy (ΔH) | Remarkable entropic gain observed | Isothermal Titration Calorimetry (ITC) |

| Change in Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry (ITC) |

Detailed quantitative values for KD, kon, and koff from the primary literature would be required for a complete kinetic profile.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and kinetics of this compound.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry is a label-free technology used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of this compound to NDM-1.[1]

Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This change in interference is proportional to the change in mass on the biosensor surface, allowing for the real-time monitoring of binding events.

Experimental Protocol:

-

Immobilization: Recombinant NDM-1 protein is immobilized onto the surface of a suitable biosensor (e.g., streptavidin-coated biosensors for biotinylated protein or amine-reactive biosensors for direct covalent coupling).

-

Baseline: The biosensor with immobilized NDM-1 is dipped into a buffer-only solution to establish a stable baseline.

-

Association: The biosensor is then moved to a solution containing this compound at a specific concentration. The binding of this compound to the immobilized NDM-1 is monitored in real-time, generating an association curve. This step is repeated for a range of this compound concentrations.

-

Dissociation: After the association phase, the biosensor is moved back to the buffer-only solution, and the dissociation of the this compound-NDM-1 complex is monitored, generating a dissociation curve.

-

Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. It was used to characterize the thermodynamic profile of this compound binding to NDM-1.[1]

Principle: ITC measures the heat change (ΔH) that occurs when two molecules interact. By titrating one molecule (the ligand, in this case, this compound) into a solution containing the other molecule (the macromolecule, NDM-1), a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

-

Sample Preparation: Purified NDM-1 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the NDM-1 solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument. The initial injections result in larger heat changes as more binding sites are available. As the NDM-1 becomes saturated with this compound, the heat changes diminish until only the heat of dilution is observed.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to NDM-1. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Visualizations

Signaling Pathway: NDM-1 Inhibition by this compound

The following diagram illustrates the mechanism of action of NDM-1 and its inhibition by this compound.

Caption: Mechanism of NDM-1 and its inhibition by this compound.

Experimental Workflow: Bio-Layer Interferometry (BLI)

The following diagram outlines the workflow for determining binding kinetics using BLI.

Caption: Bio-Layer Interferometry (BLI) experimental workflow.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the workflow for determining thermodynamic parameters using ITC.

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Conclusion

This compound is a promising inhibitor of NDM-1 and other metallo-β-lactamases. The data and protocols outlined in this guide provide a comprehensive technical overview of its target binding affinity and kinetics. Further detailed characterization of its kinetic parameters and in vivo efficacy will be crucial for its continued development as a therapeutic agent to combat antibiotic resistance.

References

- 1. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-beta-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems • Start page of the CoreFacility BioSupraMol [biosupramol.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Metallo-β-Lactamase Inhibitors: A Technical Overview

Disclaimer: Initial searches for the compound "YJ182" did not yield any specific information regarding its activity against metallo-β-lactamases. The following guide provides a comprehensive overview of the methodologies and data presentation styles requested, using publicly available information on other well-characterized metallo-β-lactamase inhibitors as a representative example. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The increasing prevalence of MBL-producing bacteria poses a significant threat to global health, driving the search for effective MBL inhibitors.[3][4][5] These inhibitors aim to restore the efficacy of existing β-lactam antibiotics when co-administered.

MBLs are categorized into three subclasses (B1, B2, and B3) based on their amino acid sequence homology and the number of zinc ions in their active site.[6] This structural diversity presents a challenge for the development of broad-spectrum inhibitors.[2]

Quantitative Analysis of Inhibitor Potency

The in vitro activity of MBL inhibitors is typically quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) in combination with a β-lactam antibiotic.

Table 1: Representative Inhibitory Activity of Selected Compounds against NDM-1

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| L-captopril | 7.9 | 2.5 | Competitive |

| Thioctic Acid | 15.4 | - | - |

| Aspergillomarasmine A | 0.33 | 0.038 | Slow-binding |

| ME1071 (Cefepime/VNRX-5133) | - | 0.012 | Non-competitive |

Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Meropenem in the Presence of an Inhibitor against MBL-producing E. coli

| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + Inhibitor (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| E. coli DH5α | blaNDM-1 | 64 | 2 | 32 |

| E. coli BL21(DE3) | blaVIM-2 | 128 | 4 | 32 |

| E. coli TOP10 | blaIMP-1 | 32 | 1 | 32 |

This table illustrates the potential of an MBL inhibitor to restore the antibacterial activity of a carbapenem antibiotic.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MBL inhibitors.

Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This spectrophotometric assay measures the ability of a compound to inhibit the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

-

Substrate (e.g., 100 µM Nitrocefin)

-

Test inhibitor compound at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 20 µL of the test inhibitor at various concentrations to the wells of a 96-well plate.

-

Add 160 µL of the assay buffer to each well.

-

Initiate the reaction by adding 20 µL of a pre-incubated solution of MBL enzyme and substrate.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time at a constant temperature.

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

-

The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, kinetic assays are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

A matrix of reactions is set up with varying concentrations of the substrate (e.g., imipenem) and the inhibitor.

-

The initial velocity for each reaction is measured as described in the IC50 assay.

-

The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Ki value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibiotic, alone or in combination with an MBL inhibitor, that prevents visible growth of a bacterial strain.

Materials:

-

MBL-producing bacterial strain

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

β-Lactam antibiotic (e.g., meropenem)

-

MBL inhibitor

-

96-well microplate

Procedure:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB. A parallel set of dilutions is prepared containing a fixed concentration of the MBL inhibitor (e.g., 4 µg/mL).

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations of Experimental Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes in the evaluation of MBL inhibitors.

Caption: Workflow for the discovery and development of MBL inhibitors.

Caption: Simplified model of competitive inhibition of a metallo-β-lactamase.

References

- 1. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity and resistance mechanisms of novel antimicrobial agents against metallo-β-lactamase producers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Efficacy of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the combination drug meropenem-vaborbactam, a potent weapon in the fight against these challenging pathogens. Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, restores the activity of the carbapenem antibiotic meropenem against many CRE strains, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this combination therapy, offering a comprehensive resource for the scientific community.

Introduction

The rise of antibiotic resistance has led to a critical need for new drugs targeting multidrug-resistant organisms. Carbapenem-resistant Enterobacteriaceae are of particular concern due to high mortality rates associated with infections they cause and limited treatment options. Meropenem-vaborbactam was developed to address this therapeutic gap. Meropenem, a broad-spectrum carbapenem antibiotic, is rendered ineffective by carbapenemase enzymes produced by resistant bacteria. Vaborbactam specifically inhibits serine β-lactamases, including the clinically significant KPC enzymes, thereby protecting meropenem from degradation and restoring its bactericidal activity.[1][2][3]

Mechanism of Action

The synergistic effect of meropenem-vaborbactam lies in the distinct roles of its two components:

-

Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, leading to a weakened cell wall and ultimately, cell lysis.[4][6]

-

Vaborbactam: This novel, non-suicidal β-lactamase inhibitor contains a cyclic boronic acid pharmacophore.[7][8] Vaborbactam forms a stable, covalent adduct with the serine residue in the active site of class A and class C β-lactamases, including KPC enzymes.[5][9] This binding effectively neutralizes the carbapenemase, preventing the hydrolysis and inactivation of meropenem.[1] It is important to note that vaborbactam itself does not possess antibacterial activity.[1][4] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) carbapenemases.[5][7][8]

The combined action allows meropenem to reach its PBP targets in CRE that produce serine carbapenemases, leading to bacterial cell death.

Quantitative Data

The efficacy of meropenem-vaborbactam against CRE has been demonstrated through extensive in vitro susceptibility testing. The addition of a fixed concentration of vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem for many CRE isolates.

Table 1: Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales (CRE) Isolates

| Organism/Enzyme Class | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) |

| All CRE Isolates | ||

| MIC₅₀ | >64 | 0.06 |

| MIC₉₀ | >64 | 2 |

| KPC-producing Enterobacterales | ||

| MIC₅₀ | >64 | 0.03 |

| MIC₉₀ | >64 | 0.5 |

| Carbapenemase-Negative CRE | ||

| MIC Range | - | 0.25 - 4 |

Data compiled from multiple surveillance studies. Vaborbactam concentration is fixed at 8 µg/mL.[10][11][12]

Table 2: Susceptibility Rates of CRE Isolates to Meropenem-Vaborbactam

| Isolate Category | % Susceptible (CLSI Breakpoint ≤4 µg/mL) |

| All CRE Isolates | 95.4% |

| Carbapenemase-Producing Enterobacterales (CPE) | 94.8% |

| KPC-producing Isolates | 98.9% - 100% |

CLSI: Clinical and Laboratory Standards Institute.[10][11]

Experimental Protocols

The clinical efficacy and safety of meropenem-vaborbactam have been primarily established through the TANGO (Targeting Antibiotic Non-susceptible Gram-negative Organisms) clinical trial program.

TANGO II Trial: A Phase 3 Randomized Controlled Trial

Objective: To evaluate the efficacy and safety of meropenem-vaborbactam versus best available therapy (BAT) for the treatment of serious infections due to CRE.[13][14]

Study Design:

-

Multinational, open-label, randomized controlled trial.[13]

-

Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[14]

Patient Population:

-

Hospitalized adults with suspected or confirmed CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[13][14]

-

The trial included patients with multiple comorbidities and high severity of illness.[15][16]

Treatment Arms:

-

Meropenem-Vaborbactam: 2g meropenem and 2g vaborbactam administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[14]

-

Best Available Therapy (BAT): Monotherapy or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone, with doses adjusted according to local protocols.[14]

Key Efficacy Endpoints:

-

Clinical cure at the end of treatment.

-

All-cause mortality at Day 28.

-

Microbiological cure.[13]

Microbiological Methods:

-

Isolate Identification: Standard laboratory methods were used to identify bacterial isolates from clinical specimens.

-

Antimicrobial Susceptibility Testing: Minimum inhibitory concentrations (MICs) were determined using the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). Vaborbactam was tested at a fixed concentration of 8 µg/mL.[17]

-

Carbapenemase Gene Detection: Multiplex polymerase chain reaction (PCR) was used to detect the presence of β-lactamase genes, including KPC.[17]

Conclusion

Meropenem-vaborbactam represents a significant advancement in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae, particularly those producing KPC enzymes. The robust in vitro activity, supported by well-designed clinical trials, demonstrates its potential to improve clinical outcomes for patients with these life-threatening infections. This technical guide provides a foundational understanding of its mechanism, efficacy, and the methodologies used in its evaluation, serving as a valuable resource for ongoing research and development in the field of antimicrobial resistance.

References

- 1. Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 5. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Outcomes of Patient Subgroups in the TANGO II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of a Novel Compound: YJ182

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The preliminary assessment of cytotoxicity is a critical step in the early stages of drug discovery, providing essential data on the potential of a novel compound as a therapeutic agent. This document outlines the in vitro cytotoxicity profile of the hypothetical novel compound, YJ182. It includes a summary of its activity against a panel of human cancer cell lines and a non-cancerous cell line, detailed protocols for the cytotoxicity assays performed, and a visual representation of the experimental workflow and relevant signaling pathways. This guide is intended to provide researchers with a comprehensive overview of the initial cytotoxic evaluation of this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined after 48 hours of treatment. The results are summarized in the table below.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 12.4 ± 1.3 |

| HCT116 | Colorectal Carcinoma | 22.7 ± 2.5 |

| hTERT-HPNE | Normal Pancreatic Nestin-Expressing | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

All cell lines were obtained from the American Type Culture Collection (ATCC). A549, MCF-7, HeLa, HepG2, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. hTERT-HPNE cells were cultured in a specific medium as recommended by ATCC. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[4]

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells was kept below 0.1%. Cells were treated with these dilutions for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in sterile PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, a key indicator of cell death.[5] It utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membranes.[5]

-

Reagent Preparation: The CellTox™ Green Dye was prepared according to the manufacturer's protocol, typically diluted in an appropriate assay buffer or directly in the culture medium.

-

Assay Procedure (Endpoint Method):

-

Cells were seeded and treated with this compound as described for the MTT assay.

-

After the 48-hour incubation, the CellTox™ Green Reagent was added to each well.

-

The plate was incubated for 15 minutes at room temperature, protected from light.

-

Fluorescence was measured with an excitation wavelength between 485-500 nm and an emission wavelength between 520-530 nm.

-

-

Data Analysis: The fluorescence signal, which is proportional to the number of dead cells, was used to calculate the percentage of cytotoxicity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.

Signaling Pathways in this compound-Induced Cytotoxicity

The following diagrams illustrate potential signaling pathways that may be involved in the cytotoxic effects of this compound, leading to apoptosis.

Apoptosis is executed by a family of proteases called caspases.[6][7][8] These are activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9]

The c-Jun N-terminal kinase (JNK) and Akt signaling pathways are often implicated in the regulation of cell survival and apoptosis. JNK is generally considered pro-apoptotic, while Akt is a key pro-survival signaling molecule.[10][11][12][13] The cytotoxic activity of this compound may involve the activation of JNK and the inhibition of Akt signaling.

Conclusion

The preliminary in vitro cytotoxicity assessment of the novel compound this compound indicates that it possesses cytotoxic activity against a range of human cancer cell lines, with significantly less effect on a normal human cell line, suggesting a degree of cancer cell selectivity. The provided experimental protocols for MTT and CellTox™ Green assays offer a robust framework for evaluating the cytotoxic effects of novel compounds. The visualized workflow and signaling pathways provide a conceptual basis for understanding the experimental process and the potential mechanisms of action, such as the induction of apoptosis through the modulation of key signaling cascades. Further investigation into the specific molecular targets and mechanisms of this compound-induced cell death is warranted to fully elucidate its therapeutic potential.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]

- 6. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genesandcancer.com [genesandcancer.com]

Methodological & Application

Application Notes and Protocols for YJ182 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJ182 is a novel synthetic compound demonstrating significant antibacterial activity against a broad spectrum of bacterial species. These application notes provide a comprehensive overview of the in vitro use of this compound in bacterial cell culture, including its mechanism of action, protocols for susceptibility testing, and methods to assess its effects on bacterial cells. The information is intended to guide researchers in evaluating this compound as a potential therapeutic agent.

Mechanism of Action

This compound exhibits a dual mechanism of action against bacterial cells, contributing to its potent bactericidal activity and a low propensity for resistance development. The primary targets of this compound are the bacterial cell membrane and essential metabolic pathways.

-

Cell Membrane Disruption: this compound directly interacts with the components of the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.

-

Metabolic Pathway Inhibition: this compound has been shown to interfere with critical metabolic processes within the bacterial cell, further contributing to its antimicrobial effect.

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified against several key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 8 |

Table 2: Inhibitory Concentration 50 (IC50) of this compound against various bacterial strains.

| Bacterial Strain | Gram Status | IC50 (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.2 |

| Escherichia coli (ATCC 25922) | Gram-negative | 3.5 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 7.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's antibacterial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[1][2][3][4][5]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

-

Include a positive control (no this compound) and a negative control (no bacteria).

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]

Protocol 2: Bacterial Viability Assay (Time-Kill Kinetics)

This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile culture tubes

-

Agar plates (e.g., Tryptic Soy Agar)

-

Spectrophotometer

Procedure:

-

Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control tube without this compound.

-

Inoculate all tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

Protocol 3: Cell Membrane Permeability Assay

This assay evaluates the ability of this compound to disrupt the bacterial cell membrane using a fluorescent dye such as propidium iodide (PI).

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells from the logarithmic phase by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add PI to the bacterial suspension to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.

-

Add this compound at the desired concentration to the bacterial suspension.

-

Measure the fluorescence intensity immediately and at various time points using a fluorometer (Excitation/Emission ~535/617 nm for PI).

-

An increase in fluorescence indicates membrane permeabilization.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

Caption: Proposed dual-action signaling pathway of this compound in bacteria.

Caption: Experimental workflow for MIC determination.

Caption: Experimental workflow for time-kill kinetic assay.

References

- 1. idexx.dk [idexx.dk]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

Application Notes and Protocols for YJ182 in Animal Models of Infection

A comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical evaluation of YJ182. This document provides detailed methodologies for in vivo efficacy studies, summarizing key dosage and administration data. It also visually represents associated biological pathways and experimental procedures to facilitate study design and execution.

Introduction

This compound is a novel investigational compound currently under evaluation for its therapeutic potential in various infectious diseases. Establishing a robust pre-clinical data set in relevant animal models is a critical step in the drug development process. These application notes provide a summary of the available data on this compound dosage and administration in animal models of infection, along with detailed protocols for key experiments. The aim is to equip researchers with the necessary information to design and conduct further studies to elucidate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

At present, there is no publicly available quantitative data from in vivo studies specifically referencing this compound. The tables below are structured to accommodate future data as it becomes available from ongoing and future pre-clinical research.

Table 1: this compound Dosage and Efficacy in Animal Models of Bacterial Infection

| Animal Model | Bacterial Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Key Efficacy Endpoints | Outcome |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: this compound Dosage and Efficacy in Animal Models of Viral Infection

| Animal Model | Virus Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Key Efficacy Endpoints | Outcome |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are generalized protocols for assessing the in vivo efficacy of a novel anti-infective agent like this compound. These protocols should be adapted based on the specific pathogen, animal model, and the characteristics of the compound being tested.

Protocol 1: Murine Model of Systemic Bacterial Infection

-

Animal Model: 6-8 week old female BALB/c mice.

-

Infection: Induce systemic infection by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 107 CFU) of a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

-

Treatment:

-

Administer this compound via a specified route (e.g., intravenous, intraperitoneal, or oral) at various doses.

-

Initiate treatment at a defined time point post-infection (e.g., 1 hour).

-

Include a vehicle control group and a positive control group (an antibiotic with known efficacy).

-

-

Monitoring:

-

Monitor animal survival and clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) daily for a defined period (e.g., 7-14 days).

-

-

Endpoint Analysis:

-

At the end of the study or upon euthanasia, collect blood and organs (e.g., spleen, liver, kidneys) for bacterial load determination (CFU counts).

-

Perform histopathological analysis of key organs to assess tissue damage.

-

Measure inflammatory markers (e.g., cytokines) in serum.

-

Protocol 2: Inhalation Model of Viral Respiratory Infection

-

Animal Model: 8-10 week old C57BL/6 mice.

-

Infection: Intranasal inoculation with a specific viral pathogen (e.g., Influenza A virus or a relevant coronavirus) under light anesthesia.

-

Treatment:

-

Administer this compound prophylactically (before infection) or therapeutically (after infection) via a relevant route (e.g., intranasal, oral, or intraperitoneal).

-

Include a vehicle control group and a positive control group (an antiviral with known efficacy).

-

-

Monitoring:

-

Monitor body weight, clinical signs of disease, and mortality daily.

-

-

Endpoint Analysis:

-

At selected time points post-infection, euthanize subgroups of animals.

-

Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Determine viral titers in the lungs using plaque assays or RT-qPCR.

-

Assess lung inflammation through histopathology and measurement of inflammatory cells and cytokines in BAL fluid.

-

Visualizations

The following diagrams illustrate a hypothetical mechanism of action for an anti-infective agent and a general workflow for in vivo efficacy studies. As the specific mechanism of this compound is elucidated, these diagrams can be updated.

Caption: Hypothetical mechanism of action for this compound in preventing infection.

Application Note: A Validated LC-MS/MS Method for the Quantification of YJ182 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of YJ182 in human plasma. The reliable quantification of drug candidates in biological fluids is crucial for pharmacokinetic and toxicokinetic studies during drug discovery and development.[1] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, allowing for a short analysis time. The method has been validated according to the general principles outlined in international guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability.[2][3][4]

Introduction

The development of sound bioanalytical methods is of paramount importance during the process of drug discovery and development.[1][3] A selective and sensitive analytical method for the quantitative evaluation of new chemical entities and their metabolites is critical for the successful conduct of pre-clinical and clinical pharmacology studies.[1] LC-MS/MS has become the technology of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory. The method is designed to support pharmacokinetic studies by providing reliable concentration data.[7]

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of this compound and the IS from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 10 0.5 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |

Mass Spectrometry

The analytes were detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The detection was performed using multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 450.2 | 288.1 |

| This compound-d4 (IS) | 454.2 | 292.1 |

Method Validation

The bioanalytical method was validated to demonstrate its suitability for the intended purpose.[3][4] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.[1][2]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | ≥ 0.995 | 1 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. The accuracy was within 85-115% (90-110% for other than LLOQ) and the precision (%CV) was ≤ 15%.[8]

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |

| Low | 3 | 101.2 | 6.5 | 99.8 | 7.1 |

| Medium | 100 | 97.6 | 4.1 | 98.5 | 5.3 |

| High | 800 | 103.4 | 3.5 | 101.9 | 4.2 |

Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 98.7 |

| High | 800 | 95.3 | 101.2 |

Stability

The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temp) | 6 hours | 97.8 |

| Freeze-thaw | 3 cycles | 95.4 |

| Long-term (-80°C) | 90 days | 98.1 |

| Post-preparative (Autosampler) | 24 hours | 101.5 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical environment. This method can be effectively applied to pharmacokinetic studies of this compound.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: [YJ182] as a Novel Inhibitor for NDM-1 Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a significant threat to global health. NDM-1 is a metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific inhibitors of NDM-1 is a critical area of research to combat this growing antibiotic resistance. This document provides a detailed protocol for characterizing the enzyme kinetics of NDM-1 in the presence of a novel inhibitor, [YJ182]. The methodologies outlined herein are based on established protocols for studying NDM-1 and its inhibitors and are intended to guide researchers in the evaluation of new therapeutic candidates.

NDM-1 belongs to the B1 subclass of MBLs and requires one or two zinc ions for its catalytic activity. The enzyme hydrolyzes the β-lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 contains two zinc ions, Zn1 and Zn2, which are crucial for substrate binding and catalysis. Understanding the interaction of novel inhibitors with this active site is key to developing effective drugs.

Data Presentation

The following tables summarize the expected quantitative data from the kinetic analysis of [this compound] against NDM-1.

Table 1: Steady-State Kinetic Parameters of NDM-1 with a Chromogenic Substrate

| Parameter | Value | Units |

| Substrate | Nitrocefin | - |

| Km | Value | µM |

| Vmax | Value | µM/s |

| kcat | Value | s-1 |

| kcat/Km | Value | M-1s-1 |

Table 2: Inhibition of NDM-1 Activity by [this compound]

| Parameter | Value | Units |

| Inhibitor | [this compound] | - |

| IC50 | Value | µM |

| Ki | Value | µM |

| Mode of Inhibition | Competitive/Non-competitive/Mixed | - |

Experimental Protocols

Expression and Purification of Recombinant NDM-1

A robust protocol for obtaining highly pure and active NDM-1 is essential for accurate kinetic studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the blaNDM-1 gene.

-

Luria-Bertani (LB) broth and agar plates containing appropriate antibiotic for selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 100 µM ZnSO4).

-

SDS-PAGE reagents.

Protocol:

-

Inoculate a single colony of the transformed E. coli into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged NDM-1 protein with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and supplement with zinc.

-

Confirm the purity and size of the protein using SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

NDM-1 Enzyme Kinetics Assay

This protocol describes a spectrophotometric assay using a chromogenic substrate to determine the kinetic parameters of NDM-1.

Materials:

-

Purified recombinant NDM-1 enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 100 µM ZnSO4, 0.01% Tween-20).

-

Chromogenic substrate (e.g., Nitrocefin or CENTA).

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Prepare a series of substrate dilutions in assay buffer.

-

Add a fixed concentration of purified NDM-1 to each well of the 96-well plate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Determination of IC50 and Ki for [this compound]

This protocol outlines the procedure to determine the inhibitory potency of [this compound] against NDM-1.

Materials:

-

Purified recombinant NDM-1 enzyme.

-

Assay buffer.

-

Chromogenic substrate at a concentration equal to its Km value.

-

A stock solution of [this compound] in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Prepare a serial dilution of [this compound] in assay buffer.

-

In a 96-well plate, add the purified NDM-1 enzyme to each well.

-